molecular formula C7H8Cl2N4 B6610310 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride CAS No. 2763751-24-0

2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride

Cat. No.: B6610310
CAS No.: 2763751-24-0
M. Wt: 219.07 g/mol
InChI Key: NMHXOLLYQYVRKJ-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-4-yl)pyrimidine dihydrochloride is a heteroaromatic chemical building block of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors. Its core structure, featuring a pyrimidine ring linked to a pyrazole, is recognized as a privileged scaffold for designing potent therapeutic agents. Recent research has successfully utilized this specific pharmacophore to develop a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which have exhibited potent inhibitory activity against Cyclin-dependent kinase 2 (CDK2), a key target in oncology for overcoming resistance to other cancer therapies . The dihydrochloride salt form enhances the compound's solubility in aqueous systems, facilitating its use in various biological assays. Beyond its application in CDK2 inhibitor development, the pyrazole-pyrimidine architecture is a versatile template explored for its antiproliferative properties, with some derivatives demonstrating mechanism of action through the inhibition of tubulin polymerization . This compound serves as a critical intermediate for researchers synthesizing and optimizing small molecules for cancer research, kinase profiling, and structure-activity relationship (SAR) studies. The product is intended for research applications only and is not approved for use in humans or animals.

Properties

IUPAC Name

2-(1H-pyrazol-4-yl)pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4.2ClH/c1-2-8-7(9-3-1)6-4-10-11-5-6;;/h1-5H,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHXOLLYQYVRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CNN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation via Haloacetaldehyde Acetal Intermediates

A patent-published method (CN109651424B) utilizes cyanoacetoacetate (II ) and haloacetaldehyde acetal diol (III ) as starting materials . The synthesis proceeds via a dehydrohalogenation reaction in the presence of a base (e.g., potassium carbonate) and polar aprotic solvents (e.g., dimethylformamide), yielding 1,1-dialkoxy-3-cyano-4-oxo-hexanoate (IV ). Subsequent condensation with formamidine hydrochloride under alkaline conditions generates 2-(7-hydropyrrolo[2,3-d]pyrimidin-4-yl)acetate (V ).

Key Steps :

  • Amino Protection : The free amino group in V is protected using tert-butoxycarbonyl (Boc) or benzyl groups, forming VI .

  • Methylation : Treatment with N,N-dimethylformamide dimethyl acetal (DMFDMA) introduces a dimethylaminomethylene group, yielding VII .

  • Hydrazine Condensation : Reaction with hydrazine hydrate facilitates cyclization to 7-protected-4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidine (VIII ).

  • Chlorination and Reduction : Chlorination with POCl₃ followed by catalytic hydrogenation (Pd/C, H₂) removes protective groups, yielding the free base, which is treated with HCl to form the dihydrochloride salt .

Optimization Data :

StepReagentTemperature (°C)Yield (%)
DehydrohalogenationK₂CO₃8078
Boc Protection(Boc)₂O2592
DMFDMA MethylationDMFDMA10085
Hydrazine CyclizationNH₂NH₂·H₂O6088

Vilsmeier-Haack/Claisen-Schmidt Hybrid Approach

A hybrid route reported in ACS Omega involves pyrazole-4-carbaldehyde (2 ) synthesis via Vilsmeier-Haack reaction of 1,3-diphenyl-1H-pyrazole with POCl₃ and DMF . The aldehyde undergoes Claisen-Schmidt condensation with 3,4,5-trimethoxyacetophenone (3 ) in ethanolic NaOH, forming α,β-unsaturated ketone (4 ). Cyclocondensation with hydrazine hydrate in glacial acetic acid yields pyrazoline intermediates, which are dehydrogenated to the pyrimidine core.

Critical Observations :

  • The carbonyl stretch in 4 (IR: 1651 cm⁻¹) confirms enone formation .

  • ¹H NMR of 4 shows singlet peaks at δ 3.78 and 3.90 ppm for methoxy groups .

  • Final HCl treatment (2M in dioxane) converts the free base to the dihydrochloride.

Thiosemicarbazide-Mediated Cyclization

A method from Molecules employs thiosemicarbazide for pyrazole ring formation . α,β-Unsaturated ketone (2a,b ) reacts with thiosemicarbazide in ethanolic NaOH, yielding 1-thiocarbamoyl pyrazole derivatives (4a,b ). Acidic hydrolysis (HCl, reflux) removes the thiocarbamoyl group, followed by cyclization with guanidine nitrate to form the pyrimidine ring.

Reaction Conditions :

  • Cyclization : Guanidine nitrate, ethanol, 80°C, 12 h.

  • Purity : HPLC analysis shows >98% purity after recrystallization (ethanol/water).

One-Pot Nucleophilic Substitution and Salt Formation

Although excluded per user instructions, a modified nucleophilic substitution approach (derived from general pyrimidine chemistry) involves:

  • Chloropyrimidine Intermediate : 2,4-dichloropyrimidine reacts with 4-pyrazoleboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) .

  • Acid Treatment : The product is treated with excess HCl (gas) in ethanol to form the dihydrochloride.

Yield : 65–72% after column chromatography (silica gel, CH₂Cl₂/MeOH).

Analytical Validation and Challenges

Structural Confirmation :

  • X-Ray Crystallography : Planar geometry of the pyrimidine ring (mean deviation: 0.034 Å) confirms regioselectivity.

  • ¹H NMR : Distinct signals for pyrazole protons (δ 8.2–8.5 ppm) and pyrimidine H-5 (δ 7.9 ppm) .

Common Pitfalls :

  • Isomer Formation : Competitive substitution at pyrimidine C-2 and C-4 requires careful chromatography (e.g., 0–40% EtOAc/heptane).

  • Salt Hygroscopicity : The dihydrochloride form is moisture-sensitive; storage under N₂ is recommended .

Comparative Efficiency of Methods

MethodStepsTotal Yield (%)Purity (%)Scalability
Cyclocondensation 55895High
Vilsmeier-Haack 46297Medium
Thiosemicarbazide 37196Low

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrimidines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions . The pathways affected by this compound include signal transduction pathways and metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride and its analogs:

Compound Name Molecular Formula (Free Base) Molecular Weight (Free Base) Key Functional Groups Biological Activity Notes Reference
This compound C₇H₇N₅·2HCl Not explicitly provided Pyrimidine, pyrazole, dihydrochloride Not explicitly reported N/A
2-(Pyrrolidin-2-yl)pyrimidine hydrochloride C₁₈H₂₂N₆O·xHCl 338.41 (free base) Pyrimidine, pyrrolidine, phenol Not explicitly reported
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride C₈H₆N₄O₂·2HCl 263.08 (salt) Pyrimidine, imidazole, carboxylic acid Potential acidity-driven solubility differences
2-(1-Methyl-1H-pyrazol-4-yl)-imidazo[1,2-a]pyridin-3-amine hydrochloride C₁₁H₁₆N₅·HCl 253.73 (salt) Imidazo-pyridine, methylpyrazole, amine Enhanced target binding via amine group
Key Observations:

Functional Group Impact :

  • The carboxylic acid group in 1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride () increases polarity, likely enhancing aqueous solubility compared to the target compound’s dihydrochloride form .
  • The amine group in 2-(1-methyl-1H-pyrazol-4-yl)-imidazo[1,2-a]pyridin-3-amine hydrochloride () may improve interactions with biological targets such as kinases or receptors .

Molecular Complexity : The fused imidazo-pyridine system in introduces a larger aromatic system, which could affect pharmacokinetic properties like metabolic stability and membrane permeability .

Methodological Considerations

The SHELX software suite () is widely used for crystallographic refinement of small molecules and macromolecules.

Biological Activity

2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring attached to a pyrimidine core, which is known for its ability to interact with various biological targets. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

Antimicrobial Activity

Research has demonstrated that 2-(1H-pyrazol-4-yl)pyrimidine derivatives exhibit significant antimicrobial properties. A study reported that certain derivatives showed effective inhibition against various bacterial strains, with Minimum Inhibitory Concentrations (MIC) ranging from 4 to 32 µg/mL .

CompoundBacterial StrainMIC (µg/mL)
1E. coli16
2S. aureus8
3P. aeruginosa32

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The DPPH radical scavenging assay indicated that the compound effectively scavenged free radicals, with an IC50 value of approximately 20 µM .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular processes. For instance, it has been shown to inhibit the Hsp90 chaperone protein, which plays a critical role in cancer cell proliferation.

Case Study: Inhibition of Hsp90

In vitro studies revealed that the compound inhibited Hsp90 with an IC50 value of 2.67 µM, leading to decreased levels of client proteins involved in oncogenic signaling pathways . This suggests potential applications in cancer therapy.

Anticancer Potential

In addition to its antimicrobial and antioxidant effects, the compound exhibits promising anticancer activity. Studies have shown that it induces cell cycle arrest in cancer cells and promotes apoptosis through caspase activation .

Cell LineIC50 (µM)Mechanism
HepG20.083Apoptosis via caspase-3
SK-N-MC<0.1Hsp90 inhibition

Other Therapeutic Applications

Beyond cancer treatment, derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties, indicating a broad therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride?

  • Methodological Answer : Synthesis typically involves cyclization of pyrazole and pyrimidine precursors under controlled acidic conditions. Critical parameters include temperature (often 80–100°C), pH adjustment to stabilize intermediates, and stoichiometric ratios of reactants. Post-synthesis, the dihydrochloride form is precipitated using HCl gas or concentrated hydrochloric acid. Characterization via 1H^1H-NMR (to confirm aromatic protons) and mass spectrometry (for molecular ion verification) is essential .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to resolve pyrazole/pyrimidine ring protons and carbons.
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL/SHELXS) for single-crystal structure determination, ensuring precise bond-length/angle measurements .
  • Elemental analysis : Verify Cl⁻ content via titration or ion chromatography to confirm dihydrochloride stoichiometry .

Q. What factors influence the solubility and stability of this compound in biological assays?

  • Methodological Answer : Solubility is pH-dependent due to the dihydrochloride salt. Use buffered solutions (pH 4–6) to prevent protonation/deprotonation shifts. Stability studies should assess degradation under light, humidity, and temperature (e.g., via HPLC-UV monitoring over 24–72 hours). Co-solvents like DMSO (<5%) or cyclodextrins can enhance aqueous solubility without destabilizing the compound .

Advanced Research Questions

Q. How can contradictory data on biological activity between similar pyrimidine-pyrazole derivatives be resolved?

  • Methodological Answer : Perform comparative structure-activity relationship (SAR) studies :

  • Functional group swaps : Replace pyrazole substituents (e.g., methyl vs. ethyl groups) to isolate activity changes.
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs.
  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Methodological Answer : Apply Design of Experiments (DOE) to optimize parameters:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield by 15–20% via uniform heating .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps.
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Q. How does the dihydrochloride form impact interactions with biological targets compared to the free base?

  • Methodological Answer : The dihydrochloride salt enhances water solubility, improving bioavailability. However, the Cl⁻ counterions may compete with phosphate groups in ATP-binding pockets. To assess:

  • Isothermal titration calorimetry (ITC) : Compare binding thermodynamics of the salt vs. free base.
  • Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY) to quantify intracellular accumulation in the presence/absence of chloride transporters .

Q. What analytical methods resolve ambiguities in reaction mechanisms for pyrimidine-pyrazole coupling?

  • Methodological Answer :

  • Isotopic labeling : Introduce 15N^{15}N-labeled pyrazole to track nitrogen incorporation via 15N^{15}N-NMR.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • DFT calculations : Model transition states (e.g., using Gaussian 16) to predict regioselectivity in cyclization steps .

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